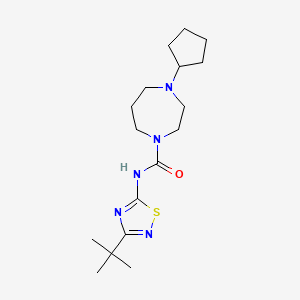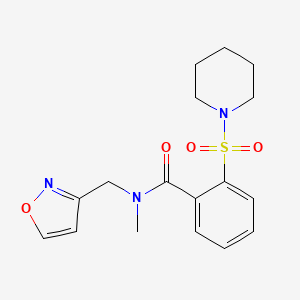![molecular formula C20H28N2O3 B6753388 2-(oxolan-3-yl)-N-[1-(3-phenylpropanoyl)piperidin-4-yl]acetamide](/img/structure/B6753388.png)
2-(oxolan-3-yl)-N-[1-(3-phenylpropanoyl)piperidin-4-yl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(oxolan-3-yl)-N-[1-(3-phenylpropanoyl)piperidin-4-yl]acetamide is a complex organic compound that features a piperidine ring, an oxolane ring, and a phenylpropanoyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(oxolan-3-yl)-N-[1-(3-phenylpropanoyl)piperidin-4-yl]acetamide typically involves multiple steps:
Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring is synthesized through cyclization reactions.
Attachment of the Oxolane Ring: The oxolane ring is introduced via nucleophilic substitution reactions.
Introduction of the Phenylpropanoyl Group: The phenylpropanoyl group is attached using acylation reactions, often employing reagents like acyl chlorides or anhydrides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-(oxolan-3-yl)-N-[1-(3-phenylpropanoyl)piperidin-4-yl]acetamide can undergo various chemical reactions:
Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups attached to the core structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halides (e.g., HCl, HBr) and bases (e.g., NaOH, KOH) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
2-(oxolan-3-yl)-N-[1-(3-phenylpropanoyl)piperidin-4-yl]acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including interactions with enzymes or receptors.
Medicine: Investigated for its potential therapeutic effects, such as analgesic or anti-inflammatory properties.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2-(oxolan-3-yl)-N-[1-(3-phenylpropanoyl)piperidin-4-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(oxolan-3-yl)propanoic acid
- 1-(oxolan-3-yl)piperidin-4-amine
Uniqueness
2-(oxolan-3-yl)-N-[1-(3-phenylpropanoyl)piperidin-4-yl]acetamide is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Propiedades
IUPAC Name |
2-(oxolan-3-yl)-N-[1-(3-phenylpropanoyl)piperidin-4-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O3/c23-19(14-17-10-13-25-15-17)21-18-8-11-22(12-9-18)20(24)7-6-16-4-2-1-3-5-16/h1-5,17-18H,6-15H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDFFQYLLGHAZPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)CC2CCOC2)C(=O)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-(1-Methyl-6-oxopiperidin-3-yl)-3-[(1-methylsulfonylpiperidin-4-yl)methyl]urea](/img/structure/B6753314.png)
![N-[1-(6-methylpyridazin-3-yl)piperidin-3-yl]-4-pyrrolidin-1-ylazepane-1-carboxamide](/img/structure/B6753320.png)
![N-[(2-methylcyclohexyl)methyl]-4-(1H-pyrazol-5-yl)piperidine-1-carboxamide](/img/structure/B6753336.png)

![4-[2-(Oxolan-3-yl)acetyl]-1,3-dihydroquinoxalin-2-one](/img/structure/B6753350.png)
![4-cyclopentyloxy-N-(2-propan-2-yl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-yl)piperidine-1-carboxamide](/img/structure/B6753364.png)
![1-[[1-(Difluoromethyl)imidazol-2-yl]methyl]-1-methyl-3-(5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-yl)urea](/img/structure/B6753368.png)
![1-[4-[2-(4-Chlorophenoxy)acetyl]piperazin-1-yl]-2-(oxolan-3-yl)ethanone](/img/structure/B6753374.png)
![1-(11-Azatricyclo[6.2.1.02,7]undeca-2,4,6-trien-11-yl)-2-[(4-propan-2-yl-1,2,4-triazol-3-yl)sulfanyl]ethanone](/img/structure/B6753380.png)
![1-[2-(3-Methyl-1,2-oxazol-5-yl)pyrrolidin-1-yl]-2-(oxolan-3-yl)ethanone](/img/structure/B6753385.png)
![2-(5-chloro-1H-indol-3-yl)-1-[4-[(1-methylpyrazol-4-yl)methyl]-1,4-diazepan-1-yl]ethanone](/img/structure/B6753396.png)

![2-(11-azatricyclo[6.2.1.02,7]undeca-2,4,6-trien-11-yl)-N-(1,3,5-trimethylpyrazol-4-yl)acetamide](/img/structure/B6753408.png)

